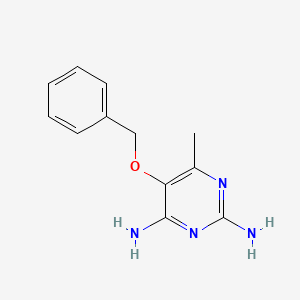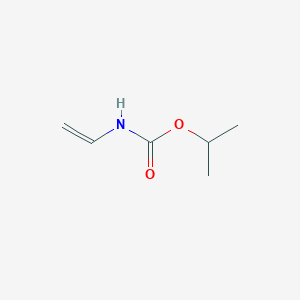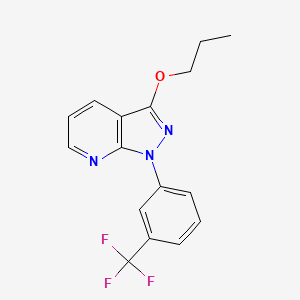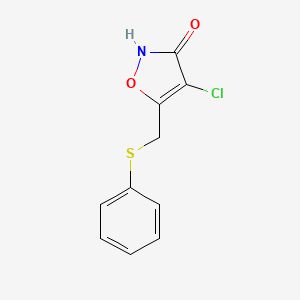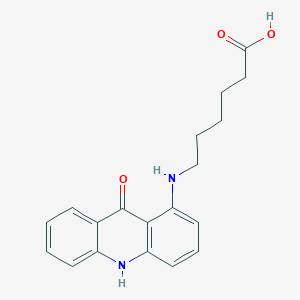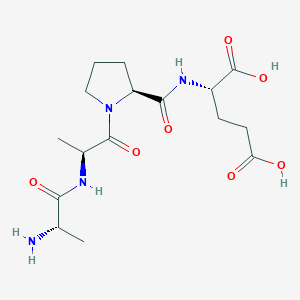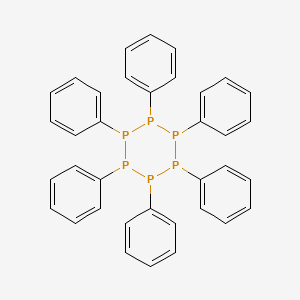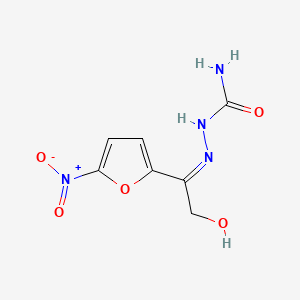
Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is a compound with significant potential in various fields of scientific research. It is characterized by its unique structure, which includes a furan ring substituted with a nitro group and a hydrazinecarboxamide moiety.
Vorbereitungsmethoden
The synthesis of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of 2-hydroxy-1-(5-nitrofuran-2-yl)ethanone with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives. Typical reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofurans, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its antibacterial properties, the compound is being explored for use in treating bacterial infections.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with bacterial enzymes and DNA. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide can be compared with other nitrofuran derivatives, such as nitrofurantoin and furazolidone. While all these compounds share a common nitrofuran moiety, 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is unique due to its hydrazinecarboxamide group, which may contribute to its distinct biological activity .
Similar compounds include:
Nitrofurantoin: Used as an antibacterial agent, particularly for urinary tract infections.
Furazolidone: An antibacterial and antiprotozoal agent used in the treatment of gastrointestinal infections.
Eigenschaften
CAS-Nummer |
90000-62-7 |
|---|---|
Molekularformel |
C7H8N4O5 |
Molekulargewicht |
228.16 g/mol |
IUPAC-Name |
[(Z)-[2-hydroxy-1-(5-nitrofuran-2-yl)ethylidene]amino]urea |
InChI |
InChI=1S/C7H8N4O5/c8-7(13)10-9-4(3-12)5-1-2-6(16-5)11(14)15/h1-2,12H,3H2,(H3,8,10,13)/b9-4- |
InChI-Schlüssel |
WQKNUJXZXQMAKZ-WTKPLQERSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C(=N\NC(=O)N)/CO |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=NNC(=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


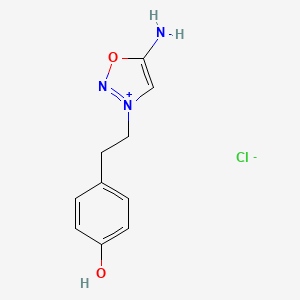
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
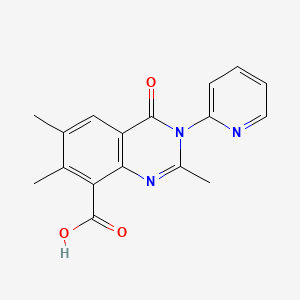

![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)
